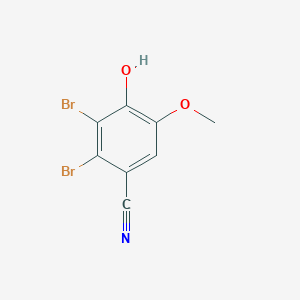

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile is an organic compound with the molecular formula C8H5Br2NO2 . It is a white to pale cream powder .

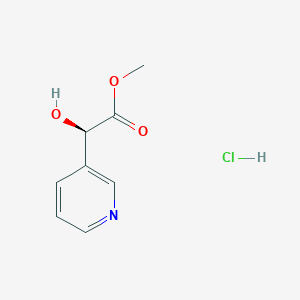

Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile consists of a benzene ring substituted with two bromine atoms, a hydroxy group, a methoxy group, and a nitrile group . The InChI Key is WKLKGSHBXNPUDU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile is a white to pale cream powder . It has a melting point between 215.5-221.5°C . The compound has a molecular weight of 306.9388 .Aplicaciones Científicas De Investigación

Herbicide Resistance and Plant Engineering

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile, a derivative of bromoxynil, has been explored in the context of herbicide resistance. A study detailed how transgenic plants expressing a bacterial detoxification gene showed resistance to the herbicide bromoxynil, which is a photosynthetic inhibitor in plants (Stalker, McBride, & Malyj, 1988). This work suggests potential applications in developing crop varieties resistant to certain herbicides.

Biotransformation and Environmental Impact

Research has investigated the biotransformation of bromoxynil under various anaerobic conditions, highlighting its degradation in different environmental contexts (Knight, Berman, & Häggblom, 2003). This study provides insights into the environmental fate of such compounds and their potential impact on ecosystems.

Corrosion Inhibition

A study on 2-aminobenzene-1,3-dicarbonitriles derivatives, which are related to 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile, demonstrated their effectiveness as corrosion inhibitors for metals. This indicates potential applications in protecting industrial materials from corrosion (Verma, Quraishi, & Singh, 2015).

Metabolism by Soil Microorganisms

Another study focused on the metabolism of bromoxynil by soil microorganisms, shedding light on the ecological interactions and the potential for bioremediation (McBride, Kenny, & Stalker, 1986). Understanding how these compounds are broken down by microorganisms is crucial for assessing their environmental impact.

Photodegradation Studies

The effects of various ions on the photodegradation rate of bromoxynil in water solutions were investigated, providing valuable information on how this compound behaves under different chemical conditions (Kochany, 1992). Such studies are important for understanding the persistence and breakdown of these chemicals in natural water bodies.

Propiedades

IUPAC Name |

2,3-dibromo-4-hydroxy-5-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO2/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVLXJJROPWYMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C#N)Br)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2839602.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-chloropyrimidine](/img/structure/B2839607.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2839613.png)

![5-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]-2-furamide](/img/structure/B2839619.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2839621.png)

![5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2839622.png)

![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2839623.png)